molecular formula C12H10BrNO3 B3386835 Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate CAS No. 762260-64-0

Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate

Cat. No.: B3386835
CAS No.: 762260-64-0
M. Wt: 296.12 g/mol
InChI Key: FLPVWGXBENTGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 7th position, an oxo group at the 2nd position, and an ethyl ester group at the 4th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide to yield 7-bromo-4-(methoxymethyl)-2-methylindole, which is then reduced with tributyltin hydride to afford the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The oxo group at the 2nd position can be reduced to a hydroxyl group using reducing agents.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with different functional groups.

Common Reagents and Conditions

    Sodium Methoxide: Used in substitution reactions to replace the bromine atom.

    Tributyltin Hydride: Employed in reduction reactions to convert the oxo group to a hydroxyl group.

    Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 7-bromo-2-oxo-1H-quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-11(15)14-10-5-7(13)3-4-8(9)10/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPVWGXBENTGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20740597
Record name Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762260-64-0
Record name Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate
Reactant of Route 3
Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.